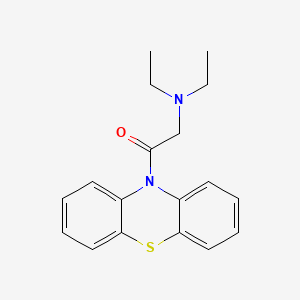

Phenothiazine, 1-(N,N-diethylglycyl)-

Description

Historical Context of Phenothiazine (B1677639) Scaffolds in Bioactive Compound Discovery

The story of the phenothiazine scaffold begins with its synthesis in 1883 by Bernthsen. researchgate.net Its first major derivative, methylene (B1212753) blue, was synthesized in 1876 and was initially used as a textile dye. wikipedia.org However, its potent staining properties soon caught the attention of pioneers like Paul Ehrlich, who used it for staining cells and parasites, which led to its application as one of the first synthetic antimalarial drugs in the 1890s. wikipedia.orgnih.gov

For several decades, the therapeutic potential of phenothiazines remained largely unexplored. In the 1930s and 1940s, the parent compound, phenothiazine, was repurposed and saw global use as an insecticide and an anthelmintic (anti-worm) agent for livestock and humans. wikipedia.orgnih.gov

The watershed moment for phenothiazine-based drug discovery came in the 1940s at Rhône-Poulenc laboratories in France. Chemists seeking new antihistamines synthesized a series of N-substituted phenothiazine derivatives. wikipedia.org This research yielded promethazine (B1679618), a compound with strong antihistaminic and sedative effects. The success of promethazine paved the way for the synthesis of chlorpromazine (B137089) in the early 1950s, which was initially investigated for anesthesia but was soon discovered to have profound antipsychotic effects. wikipedia.org The introduction of chlorpromazine into clinical practice revolutionized the treatment of schizophrenia and other psychotic disorders, marking the dawn of modern psychopharmacology. researchgate.netresearchgate.net

Table 1: Key Milestones in the History of Phenothiazine Discovery

| Year | Discovery | Significance |

|---|---|---|

| 1876 | Synthesis of Methylene Blue | First phenothiazine derivative, used as a dye and later as an antimalarial. wikipedia.org |

| 1883 | Synthesis of Phenothiazine | The parent scaffold was created by Bernthsen. researchgate.net |

| 1930s | Use as an Insecticide/Anthelmintic | Phenothiazine itself was used for pest and parasite control. nih.gov |

| 1940s | Synthesis of Promethazine | Led to the development of the first phenothiazine-based antihistamines. wikipedia.org |

| 1950s | Discovery of Chlorpromazine's Antipsychotic Effects | Revolutionized the treatment of psychiatric disorders. researchgate.netresearchgate.net |

Significance of N-Substituted Phenothiazines in Pharmacological Research

The immense therapeutic diversity of the phenothiazine class is primarily attributable to the chemical modifications made at the nitrogen atom (N-10) of the central thiazine (B8601807) ring. researchgate.net The introduction of various substituents at this position, known as N-substitution, dramatically alters the pharmacological profile of the resulting molecule. nih.gov

The nature of the N-substituent dictates the primary clinical use of the derivative. For instance, the length and branching of an aminoalkyl side chain attached to the N-10 position are critical determinants of activity. pharmacy180.com

Antipsychotic Activity: A three-carbon chain separating the ring nitrogen from the side-chain amino group is crucial for potent neuroleptic (antipsychotic) activity. pharmacy180.comslideshare.net This structural feature allows the molecule to effectively antagonize dopamine (B1211576) D2 receptors, the primary mechanism of action for typical antipsychotics. pharmacy180.comyoutube.com Chlorpromazine is a classic example.

Antihistaminic Activity: Shortening the alkyl chain to two carbon atoms tends to reduce or abolish neuroleptic effects while enhancing antihistaminic properties. researchgate.net Promethazine exemplifies this structural class.

Other Activities: Beyond these primary roles, N-substituted phenothiazines have been investigated for a wide array of other biological activities, including antiemetic, anti-arrhythmic, anticancer, antibacterial, and antioxidant effects. researchgate.netnih.govnih.gov Thioridazine, for example, has shown promise in making drug-resistant bacteria susceptible to antibiotics. wikipedia.org

The substitution on the phenothiazine ring itself, particularly at the 2-position, also modulates activity. An electron-withdrawing group like chlorine (in chlorpromazine) or trifluoromethyl enhances antipsychotic potency. pharmacy180.com This intricate structure-activity relationship (SAR) highlights how the phenothiazine scaffold can be finely tuned through N-substitution and ring modification to target different biological systems. slideshare.netnih.gov

Research Rationale for Investigating Phenothiazine, 1-(N,N-diethylglycyl)- and its Potential Utility in Preclinical Studies

The specific compound, "Phenothiazine, 1-(N,N-diethylglycyl)-," also known by its IUPAC name 2-(diethylamino)-1-phenothiazin-10-ylethanone, represents a distinct structural class of N-acylphenothiazines. uni.lunih.gov The rationale for investigating this derivative stems from the established and emerging biological activities of phenothiazines, coupled with the unique chemical properties conferred by the N-acyl group.

The primary motivation for synthesizing novel phenothiazine derivatives is the continuous search for compounds with improved efficacy, novel mechanisms of action, or different therapeutic applications. researchgate.netdntb.gov.ua Research into N-acylphenothiazines, specifically, explores how attaching an acyl group directly to the phenothiazine nitrogen alters the molecule's electronic properties and three-dimensional shape, potentially leading to new biological activities. nih.govresearchgate.net

Preclinical studies on various N-substituted phenothiazines have demonstrated a broad spectrum of potential applications, providing a strong basis for exploring new analogs like 1-(N,N-diethylglycyl)-phenothiazine. These studies have shown activities including:

Antimicrobial and Antifungal Activity: Many phenothiazine derivatives exhibit significant activity against various strains of bacteria and fungi. researchgate.net

Antitumor Potential: Phenothiazines have been shown to possess antiproliferative effects and can reverse multidrug resistance in cancer cells. nih.govdntb.gov.ua

Enzyme Inhibition: Certain derivatives act as inhibitors for various enzymes, which is a key strategy in modern drug design. researchgate.net

The investigation into "Phenothiazine, 1-(N,N-diethylglycyl)-" is therefore a logical extension of this broad research effort. By synthesizing and screening this specific N-acyl derivative, researchers aim to determine if the (N,N-diethylglycyl) moiety confers any unique or enhanced biological activity compared to the more traditional aminoalkyl-substituted phenothiazines. Preclinical studies would involve a battery of in-vitro assays to screen for antimicrobial, anticancer, or other pharmacologically relevant activities, followed by more targeted investigations if promising results are found.

Table 2: Physicochemical Properties of Phenothiazine, 1-(N,N-diethylglycyl)-

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2OS uni.lu |

| Monoisotopic Mass | 312.12964 Da uni.lu |

| Predicted XlogP | 3.8 uni.lu |

| SMILES | CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 uni.lu |

| InChIKey | BPWOKDWTZDTHNX-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)-1-phenothiazin-10-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-3-19(4-2)13-18(21)20-14-9-5-7-11-16(14)22-17-12-8-6-10-15(17)20/h5-12H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOKDWTZDTHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214304 | |

| Record name | Phenothiazine, 1-(N,N-diethylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672349 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

641-33-8 | |

| Record name | 2-(Diethylamino)-1-(10H-phenothiazin-10-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenothiazine, 1-(N,N-diethylglycyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenothiazine, 1-(N,N-diethylglycyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization Strategies for Phenothiazine, 1 N,n Diethylglycyl

Established Synthetic Routes to the Phenothiazine (B1677639) Core

The foundational tricyclic structure of phenothiazine, 10H-phenothiazine, can be synthesized through several established methods. Historically, the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with sulfur at high temperatures, was a pioneering method. wikipedia.org However, this approach often requires harsh conditions and can lead to a mixture of products.

More contemporary and versatile methods have since been developed, offering better control and higher yields. These include:

Ullmann Condensation: This copper-catalyzed reaction typically involves the coupling of an aryl halide with an aryl amine. wikipedia.org In the context of phenothiazine synthesis, it can be adapted to form the diarylamine precursor or to directly cyclize a suitably substituted precursor. The traditional Ullmann reaction often requires high temperatures and stoichiometric amounts of copper, though modern variations utilize soluble copper catalysts and ligands to facilitate the reaction under milder conditions. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of carbon-nitrogen bonds. oup.comacs.orgasianpubs.orgrsc.org It offers a highly efficient and functional group tolerant method for the synthesis of diarylamines, which are key intermediates in phenothiazine synthesis. The subsequent cyclization to form the phenothiazine ring can then be achieved through various methods, including intramolecular C-S bond formation.

Smiles Rearrangement: This intramolecular nucleophilic aromatic substitution reaction provides a distinct pathway to the phenothiazine scaffold. researchgate.netscispace.comscispace.comacs.org The rearrangement typically involves the conversion of a diaryl sulfide (B99878) containing an ortho-amino group and an ortho-nitro group on the other ring, leading to the formation of the phenothiazine ring system.

A comparative overview of these primary synthetic routes is presented in the table below.

| Synthetic Route | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Bernthsen Synthesis | Diphenylamine, Sulfur | High temperature (250-300 °C) | Simple starting materials | Harsh conditions, low yields, side products |

| Ullmann Condensation | Aryl halide, Aryl amine, Copper catalyst | High temperature, polar solvents | Good for specific substrates | High temperatures, stoichiometric copper |

| Buchwald-Hartwig Amination | Aryl halide, Aryl amine, Palladium catalyst, Ligand, Base | Moderate temperatures | High yields, functional group tolerance | Cost of palladium catalyst and ligands |

| Smiles Rearrangement | Substituted diaryl sulfide | Basic conditions | Forms the core in a single step | Requires specific substitution patterns |

Strategies for Selective N-Alkylation and Acylation at the Phenothiazine Nitrogen (N10)

The nitrogen atom at the 10-position (N10) of the phenothiazine ring is a primary site for derivatization, significantly influencing the compound's properties. mdpi.comchemrxiv.orgresearchgate.net Selective N-alkylation and acylation are crucial steps in the synthesis of Phenothiazine, 1-(N,N-diethylglycyl)-.

Introduction of the Glycyl Moiety and Subsequent N,N-Diethyl Substitution

A common and effective strategy for introducing the N,N-diethylglycyl side chain at the N10 position involves a two-step process:

N-Acylation with a Haloacetyl Halide: The phenothiazine core is first acylated at the N10 position using a haloacetyl halide, typically chloroacetyl chloride or bromoacetyl bromide, in the presence of a base. This reaction forms an N-(haloacetyl)phenothiazine intermediate.

Nucleophilic Substitution with Diethylamine (B46881): The resulting α-halo amide is then subjected to a nucleophilic substitution reaction with diethylamine. The nitrogen atom of diethylamine displaces the halide, forming the desired Phenothiazine, 1-(N,N-diethylglycyl)-.

This sequential approach allows for the controlled and efficient introduction of the desired side chain.

Exploration of Alternative Linker and Side Chain Derivatization Approaches

Beyond the direct N-acylation route, alternative strategies can be employed to introduce diverse side chains at the N10 position, which can be precursors to the N,N-diethylglycyl moiety or other functional groups. These approaches enhance the structural diversity of phenothiazine derivatives. nih.govmdpi.com

N-Alkylation with Functionalized Alkyl Halides: Phenothiazine can be N-alkylated with various alkyl halides containing other functional groups. nih.govresearchgate.netfao.org For instance, alkylation with an ester-containing alkyl halide, followed by hydrolysis and subsequent amidation, can provide an alternative route to the target molecule.

Michael Addition: The N10 nitrogen of phenothiazine can undergo a Michael addition reaction with α,β-unsaturated carbonyl compounds, introducing a side chain with a different linkage.

Mannich Reaction: The Mannich reaction can be utilized to introduce aminomethyl groups at the N10 position, providing a platform for further elaboration of the side chain. nih.gov

The choice of derivatization strategy depends on the desired final structure and the availability of starting materials.

Advanced Synthetic Techniques Applied to Phenothiazine, 1-(N,N-diethylglycyl)- Analogs

To improve the efficiency, sustainability, and scalability of phenothiazine synthesis, advanced techniques such as flow chemistry and microwave-assisted synthesis have been explored.

Flow Chemistry Applications in Phenothiazine Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation. researchgate.netresearchgate.netnih.gov In the context of phenothiazine synthesis, flow chemistry has been applied to:

N-Acylation and N-Alkylation Reactions: The derivatization of the phenothiazine core at the N10 position can be efficiently carried out in a flow reactor. researchgate.net Pumping a solution of phenothiazine and the acylating or alkylating agent through a heated coil reactor can significantly reduce reaction times and improve product consistency. For example, the reaction of phenothiazine with 3-chloropropionyl chloride has been demonstrated in a flow system, achieving high conversion in minutes. researchgate.net

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. jmedchem.commdpi.comresearchgate.netorientjchem.org The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reaction profiles compared to conventional heating methods.

In the synthesis of phenothiazine and its analogs, microwave assistance has been successfully employed for:

Formation of the Phenothiazine Core: The cyclization reaction to form the tricyclic phenothiazine system can be significantly accelerated under microwave irradiation. For example, the thionation of diphenylamine derivatives with sulfur can be achieved in minutes with high purity. jmedchem.comorientjchem.org

N-Alkylation and Acylation: The functionalization of the N10 position is also amenable to microwave heating, leading to rapid and efficient introduction of various side chains.

The following table summarizes the key advantages of these advanced synthetic techniques.

| Technique | Principle | Advantages in Phenothiazine Synthesis |

| Flow Chemistry | Continuous reaction in a reactor | Reduced reaction times, improved safety and control, potential for automation and scalability. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Dielectric heating | Dramatically reduced reaction times, increased yields, enhanced product purity. jmedchem.commdpi.com |

Structural Elucidation Techniques for Synthesized Phenothiazine, 1-(N,N-diethylglycyl)- and its Precursors

The structural confirmation of Phenothiazine, 1-(N,N-diethylglycyl)- and its precursors relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for elucidating the molecular structure of phenothiazine derivatives. nih.gov For Phenothiazine, 1-(N,N-diethylglycyl)-, the ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenothiazine rings, as well as signals for the methylene (B1212753) and ethyl protons of the N,N-diethylglycyl side chain. The integration of these signals provides a ratio of the different types of protons, while their splitting patterns (multiplicity) give information about neighboring protons.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give a distinct signal, with its chemical shift being indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for Phenothiazine, 1-(N,N-diethylglycyl)-

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenothiazine aromatic protons | 6.8 - 7.6 | Multiplet |

| -CH₂- (glycyl) | ~3.5 | Singlet |

| -N(CH₂CH₃)₂ | ~2.6 | Quartet |

| -N(CH₂CH₃)₂ | ~1.1 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Phenothiazine, 1-(N,N-diethylglycyl)-

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carbonyl) | ~168 |

| Phenothiazine aromatic carbons | 115 - 145 |

| -CH₂- (glycyl) | ~55 |

| -N(CH₂)₂ | ~48 |

| -CH₃ | ~13 |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity. For Phenothiazine, 1-(N,N-diethylglycyl)-, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would provide a highly accurate mass measurement. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 313.13692 Da.

Interactive Data Table: Predicted Mass Spectrometry Data for Phenothiazine, 1-(N,N-diethylglycyl)-

| Adduct | Predicted m/z |

| [M+H]⁺ | 313.13692 |

| [M+Na]⁺ | 335.11886 |

| [M-H]⁻ | 311.12236 |

Other analytical techniques such as elemental analysis and infrared (IR) spectroscopy can also be used to support the structural elucidation. Elemental analysis provides the empirical formula of the compound, while IR spectroscopy identifies the presence of key functional groups, such as the carbonyl (C=O) stretching vibration.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Phenothiazine, 1 N,n Diethylglycyl and Its Analogs

Analysis of the Influence of the N-Substituent (N,N-diethylglycyl Moiety) on Biological Activity

The substituent at the N10 position of the phenothiazine (B1677639) ring system plays a pivotal role in determining the pharmacological profile of the molecule. For many phenothiazine-based drugs, particularly those with neuroleptic activity, a side chain consisting of a three-carbon bridge connecting the nitrogen of the phenothiazine ring to a terminal tertiary amino group is considered critical. slideshare.net

Impact of Substituents on the Phenothiazine Ring System (e.g., Position 2) on Bioactivity

Substitution on the phenothiazine tricycle, particularly at position 2, is a key determinant of bioactivity, especially for antipsychotic efficacy. slideshare.net Unsubstituted phenothiazine itself shows little to no activity but possesses the lipophilicity required for good brain penetration. slideshare.net The introduction of an electron-withdrawing group at the 2-position significantly enhances activity. slideshare.netconicet.gov.ar

This enhancement is attributed to the role of the 2-substituent in stabilizing the "active" conformation of the molecule. It is believed that the protonated tertiary amine of the side chain forms a favorable interaction, such as a hydrogen bond or Van der Waals force, with the electronegative substituent at position 2. slideshare.netnih.gov This interaction helps to orient the side chain in a conformation that mimics the neurotransmitter dopamine (B1211576), allowing for effective competitive antagonism at dopamine receptors. slideshare.netnih.gov

The nature of the electron-withdrawing group also modulates potency. For instance, a trifluoromethyl (-CF3) group at position 2 generally confers greater potency than a chlorine (-Cl) atom. nih.govnih.gov Substitutions at other positions, such as 1, 3, or 4, are generally less effective or can be detrimental to activity compared to substitution at the 2-position. slideshare.net

| Position on Phenothiazine Ring | Type of Substituent | Effect on Biological Activity (Primarily Antipsychotic) | Reference |

|---|---|---|---|

| Position 2 | Electron-withdrawing (e.g., -Cl, -CF3) | Significantly increases activity. | slideshare.netconicet.gov.ar |

| Position 2 | -CF3 vs -Cl | -CF3 generally confers higher potency than -Cl. | nih.govnih.gov |

| Unsubstituted | -H | No significant neuroleptic activity. | slideshare.net |

| Position 3 | Electron-withdrawing | Can improve activity over unsubstituted compounds but is less effective than substitution at position 2. | slideshare.net |

Conformational Analysis and its Correlation with Molecular Recognition and Receptor Interactions

The three-dimensional structure, or conformation, of phenothiazine derivatives is fundamental to their interaction with biological receptors. The phenothiazine ring system is not planar; it adopts a folded or "butterfly" conformation with a distinct angle between the two benzene (B151609) rings. acs.orgmdpi.com Furthermore, the flexible N10 side chain can adopt various conformations, but only specific arrangements are conducive to effective receptor binding. nih.gov

Studies have identified "active" and "inactive" conformations for phenothiazine drugs. thebiogrid.org The active conformation is characterized by a specific angle between the aryl rings (typically in the range of 134-145 degrees) and a particular orientation of the side chain relative to the ring system. thebiogrid.org This specific geometry is thought to mimic the spatial arrangement of key functional groups in dopamine, enabling the molecule to bind to and block dopamine receptors. nih.govjohnshopkins.edu Favorable Van der Waals interactions between the terminal amino group of the side chain and the substituent at the 2-position of the phenothiazine ring are crucial for stabilizing this active conformation. nih.gov Pharmacological evaluation of conformationally restricted phenothiazine analogues has been used to probe these conformational requirements for activity. nih.gov

Computational Approaches in SAR/QSAR Modeling for Phenothiazine Derivatives

Computational chemistry provides powerful tools for understanding and predicting the biological activity of phenothiazine derivatives, forming the basis of modern QSAR studies. ubbcluj.roderpharmachemica.com These methods allow for the detailed investigation of molecular properties and interactions that are difficult to assess experimentally.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific target, such as a protein receptor. samipubco.com For phenothiazine derivatives, docking studies are frequently employed to simulate their interaction with dopamine receptors (e.g., D2, D3, D5). These simulations can identify key amino acid residues in the receptor's binding site that interact with the drug molecule, providing insights into the mechanism of action. samipubco.com The calculated binding affinity or docking score from these simulations serves as a valuable predictor of the compound's potency and can be used as a descriptor in the development of QSAR models. orientjchem.org

Molecular mechanics and quantum chemical calculations are used to determine the geometric and electronic properties of molecules. adatbank.roresearchgate.net Quantum chemical methods, such as Density Functional Theory (DFT), can accurately calculate the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). samipubco.com The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and charge transport characteristics. samipubco.com These calculations also provide information on electron distribution, dipole moment, and the precise geometry of the phenothiazine's folded structure. mdpi.comsamipubco.com This information is vital for understanding how the molecule will behave in a biological environment and interact with its receptor.

QSAR modeling aims to establish a statistically significant mathematical relationship between a set of molecular descriptors and the biological activity of a series of compounds. nih.govnih.gov A wide array of descriptors can be calculated to represent different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as physicochemical, topological, or quantum chemical. ubbcluj.ro

Once calculated for a series of phenothiazine analogs with known biological activities, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model. derpharmachemica.combiointerfaceresearch.com A robust and validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby guiding the design of new derivatives with potentially enhanced therapeutic properties. nih.gov

| Molecular Descriptor | Significance in QSAR Modeling | Reference |

|---|---|---|

| Log P (Octanol-Water Partition Coefficient) | Represents the lipophilicity of the molecule, which influences its ability to cross cell membranes and the blood-brain barrier. | ubbcluj.ro |

| Molecular Weight (MW) | Relates to the size of the molecule, affecting its diffusion and fit within a receptor binding site. | |

| Molar Volume / Molecular Refractivity | Descriptors related to the bulk and polarizability of the molecule. | |

| HOMO/LUMO Energies | Quantum chemical descriptors related to the molecule's ability to donate or accept electrons, influencing its reactivity and interaction with receptors. | ubbcluj.rosamipubco.com |

| Binding Energy (from Docking) | A computed value that predicts the strength of the interaction between the ligand and its target receptor. | |

| Topological Indices | Numerical values derived from the molecular graph that encode information about the size, shape, and branching of the molecule. | ubbcluj.ro |

Pharmacological and Biological Activity Profiling of Phenothiazine, 1 N,n Diethylglycyl in Preclinical in Vitro and in Vivo Models

Anticancer Activity Research

Phenothiazines have been identified as potential anticancer agents due to their ability to interfere with multiple processes essential for tumor growth, progression, and resistance to therapy. nih.govresearchgate.net

Modulation of Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

Phenothiazine (B1677639) derivatives have been shown to exert antiproliferative effects by arresting the cell cycle at various phases, thereby inhibiting the division and growth of cancer cells. A common mechanism observed is the induction of cell cycle arrest in the G0/G1 phase. nih.gov For instance, derivatives such as fluphenazine (B1673473) and trifluoperazine (B1681574) have been found to suppress metastasis in melanoma by causing G0/G1 phase arrest. nih.gov Similarly, studies on other novel phenothiazine compounds demonstrated an ability to induce cell cycle arrest at the G0-G1 sub-molecular phase in colon and breast cancer cell lines. nih.gov

Interestingly, the specific impact on the cell cycle can vary between different phenothiazine analogues. While many derivatives promote a G0/G1 arrest, some, like the novel compound CWHM-974, have been observed to induce a G2/M arrest, suggesting that different structural modifications can lead to distinct mechanisms of action. nih.gov

Table 1: Effect of Phenothiazine Derivatives on Cell Cycle Progression in Cancer Cell Lines

| Phenothiazine Derivative | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| Fluphenazine | Melanoma | G0/G1 Phase Arrest nih.gov |

| Trifluoperazine | Melanoma | G0/G1 Phase Arrest nih.gov |

| Thioridazine | Ovarian, Lung, Cervical | G0/G1 Phase Arrest nih.gov |

| Various Novel Derivatives | Colon (HCT-116), Breast (MDA-MB231) | G0-G1 Phase Arrest nih.gov |

Induction of Programmed Cell Death Mechanisms (e.g., Apoptosis via Mitochondria-mediated pathways, DNA Fragmentation, Lysosomal Cell Death)

A key component of the anticancer activity of phenothiazines is their ability to induce programmed cell death in tumor cells. nih.gov These compounds can trigger apoptosis through multiple routes, including the mitochondria-mediated (intrinsic) pathway. nih.gov This pathway involves the dissipation of the mitochondrial transmembrane potential, a mechanism reported for various phenothiazine-induced cell death events. researchgate.net The induction of apoptosis is a shared characteristic among many derivatives, leading to features like DNA fragmentation. nih.gov

In addition to apoptosis, phenothiazines can initiate lysosomal cell death. nih.gov By disrupting lysosomal function, these agents can trigger cell death pathways that are particularly effective against certain cancer types. researchgate.net For example, fluphenazine has been shown to induce apoptosis in liver cancer cells, potentially by disrupting lysosomal function and blocking autophagy flux. researchgate.net Some derivatives have also been observed to induce cellular necrosis in addition to early apoptosis. nih.gov

Inhibition of Key Oncogenic Signaling Pathways (e.g., PI3K/AKT, MAPK/ERK1/2, Akt/mTOR, FOXO Transcription Factors, NF-κB)

Phenothiazines exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer and are involved in cell proliferation, survival, and progression. nih.govnih.gov Preclinical studies have shown that these compounds can inhibit several key oncogenic pathways.

PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth and survival. Phenothiazines have been shown to inhibit the Akt/mTOR pathway, leading to decreased cell proliferation. nih.gov Thioridazine, for example, inhibits the PI3K/mTOR pathway in various cancer types. nih.gov

MAPK/ERK1/2 Pathway: This pathway is involved in regulating cellular proliferation. Phenothiazines can modulate the MAPK/ERK1/2 signaling cascade, contributing to their anticancer effects. nih.govnih.gov

K-RAS Signaling: Some phenothiazines can interact with K-RAS, causing it to dissociate from the plasma membrane and accumulate in the cytosol, which can lead to cell cycle arrest and apoptosis. nih.gov

The ability to interfere with these fundamental pathways underscores the potential of phenothiazine derivatives as broad-spectrum anticancer agents. nih.govnih.gov

Anti-angiogenesis Effects (e.g., Inhibition of Vascular Endothelial Growth Factor Production)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. mdpi.comcancernetwork.com Phenothiazines have demonstrated anti-angiogenic properties by inhibiting the production of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. nih.govnih.gov By suppressing VEGF production, phenothiazines can disrupt the development of tumor vasculature, thereby impeding tumor growth. nih.govnih.gov The modulation of other molecular pathways involved in angiogenesis, such as the MAPK signaling pathway, also contributes to these effects. nih.gov

Modulation of Multidrug Resistance (MDR) in Cancer Cell Lines (e.g., P-glycoprotein Inhibition, Efflux Pump Targeting)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a variety of anticancer drugs. researchgate.net One of the primary mechanisms of MDR is the overexpression of efflux pumps, such as P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cancer cell. nih.gov

Phenothiazines have been extensively studied for their ability to reverse MDR. researchgate.netmdpi.com They act as potent inhibitors of efflux pumps like the ABCB1 transporter (P-glycoprotein). researchgate.net By inhibiting these pumps, phenothiazines increase the intracellular concentration of conventional anticancer drugs, thereby re-sensitizing resistant cancer cells to treatment. nih.govnih.gov This synergistic effect has been observed with drugs like doxorubicin, carboplatin, and cisplatin (B142131) in resistant breast and lung cancers. nih.gov The chemical structure of phenothiazines, particularly hydrophobicity and specific substitutions on the ring, influences their anti-MDR activity. nih.gov

Table 2: Multidrug Resistance Reversal by Phenothiazine Derivatives

| Derivative/Class | Mechanism | Effect |

|---|---|---|

| Phenothiazines (General) | Inhibition of Efflux Pumps (e.g., P-glycoprotein) nih.govresearchgate.net | Sensitizes cancer cells to conventional chemotherapy nih.gov |

| Thioridazine | P-glycoprotein inhibition | Shows synergy with carboplatin, doxorubicin, cisplatin nih.gov |

Targeting of Cancer Stem Cells and Inhibition of Stemness Phenotypes

Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. frontiersin.orgmdpi.com Targeting CSCs is a critical strategy for preventing cancer recurrence. Phenothiazine derivatives have shown potential in targeting CSCs and inhibiting their "stemness" characteristics. plos.org Research indicates that phenothiazines can modulate pathways involved in the maintenance of CSCs. For example, the calmodulin (CaM) protein, which is known to be inhibited by several phenothiazines, plays a role in regulating the cell cycle and features of cancer cell stemness. plos.org By inhibiting CaM and activating other tumor-suppressive proteins like PP2A, phenothiazines may synergistically inhibit the formation of 3D-spheroids, a key characteristic of CSCs, and promote apoptosis. plos.org

Inhibition of Specific Enzymes Relevant to Cancer Biology (e.g., Farnesyltransferase (FTase), Histone Deacetylase 6 (HDAC6))

Recent research has identified the phenothiazine scaffold, a core component of Phenothiazine, 1-(N,N-diethylglycyl)-, as a promising framework for the development of inhibitors targeting key enzymes in cancer biology. Notably, studies have highlighted its potential in the inhibition of both Farnesyltransferase (FTase) and Histone Deacetylase 6 (HDAC6).

The biological screening of a chemical library led to the discovery of a phenothiazine derivative as an inhibitor of farnesyltransferase. nih.gov This initial finding prompted the synthesis of three new series of human farnesyltransferase inhibitors based on the phenothiazine scaffold, demonstrating potencies in the low micromolar range. nih.gov Among these, an ester derivative was identified as the most active compound. nih.gov The combination of the phenothiazine and 1,2,3-triazole motifs in a single molecular structure has been proposed as a novel scaffold for developing new farnesyltransferase inhibitors. nih.gov

Furthermore, the phenothiazine system has been recognized as a highly favorable "cap group" for creating potent and selective inhibitors of HDAC6. nih.govnih.gov Researchers have prepared and systematically varied phenothiazine analogues that incorporate a benzhydroxamic acid moiety, which acts as a zinc-binding group. nih.gov Structure-activity relationship studies have revealed that introducing a nitrogen atom into the phenothiazine framework significantly increases both the potency and selectivity for HDAC6, with over 500-fold selectivity against other HDAC isoforms like HDAC1, HDAC4, and HDAC8. nih.govnih.gov The precise binding mode of these potent azaphenothiazine inhibitors has been confirmed through co-crystallization with the catalytic domain 2 of Danio rerio HDAC6. nih.govnih.gov

Table 1: Phenothiazine Derivatives as Enzyme Inhibitors

| Target Enzyme | Compound Series/Scaffold | Key Findings | Reference |

|---|---|---|---|

| Farnesyltransferase (FTase) | Phenothiazine derivatives | Inhibition potency in the low micromolar range. Ester derivatives showed high activity. | nih.gov |

| Histone Deacetylase 6 (HDAC6) | Phenothiazine-based benzhydroxamic acids | Highly potent and selective inhibition. Incorporation of a nitrogen atom into the phenothiazine framework increased selectivity over 500-fold. | nih.govnih.gov |

Antimitotic Activity and Tubulin Polymerization Inhibition

The phenothiazine structure is integral to compounds that exhibit significant antimitotic activity, primarily through the inhibition of tubulin polymerization. nih.govfrontiersin.org This mechanism disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent cell death. nih.gov

Phenothiazine-phenstatin hybrids have been identified as potential antineoplastic agents due to their ability to inhibit tubulin polymerization. nih.gov Further research has explored the development of phenothiazine- and carbazole-cyanochalcones as dual inhibitors of both tubulin polymerization and human farnesyltransferase. nih.gov In one study, a carbazole-cyanochalcone derivative demonstrated potent inhibition of both targets with submicromolar IC50 values. nih.gov Interestingly, the corresponding phenothiazine derivative was not active, highlighting the subtle structural requirements for potent biological activity. nih.gov However, the presence of a B-ring structure, similar to that in the potent tubulin inhibitors combretastatin (B1194345) A-4 and phenstatin, appears to be important for activity against tubulin, particularly within the phenothiazine series. nih.gov

Table 2: Antimitotic and Tubulin Polymerization Inhibition by Phenothiazine Derivatives

| Compound Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Phenothiazine-phenstatin hybrids | Inhibition of tubulin polymerization | Potential antineoplastic agents. | nih.gov |

| Phenothiazine-cyanochalcones | Dual inhibition of tubulin polymerization and farnesyltransferase | The B-ring structure is important for activity against tubulin. | nih.gov |

Inhibition of Cell Migration and Invasion in Metastatic Models

A significant aspect of the anticancer potential of phenothiazine derivatives lies in their ability to inhibit cell migration and invasion, key processes in cancer metastasis. One notable study demonstrated that a specific phenothiazine derivative effectively inhibited the migration of MGC-803 gastric cancer cells in a concentration-dependent manner. nih.gov

The mechanism underlying this inhibition was found to involve the regulation of the Wnt/β-catenin signaling pathway. nih.gov Furthermore, this compound was shown to influence the epithelial-mesenchymal transition (EMT), a critical process for cancer cell invasion and metastasis. nih.gov This was evidenced by the upregulation of the epithelial marker E-cadherin and the downregulation of mesenchymal markers N-cadherin, vimentin, and active-MMP2. nih.gov In vivo studies further confirmed the therapeutic potential of this phenothiazine derivative, as it effectively inhibited the growth of MGC-803 xenograft tumors in mice. nih.gov

Table 3: Inhibition of Cell Migration and Invasion by a Phenothiazine Derivative

| Cell Line | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| MGC-803 (Gastric Cancer) | Concentration-dependent inhibition of cell migration. | Regulation of Wnt/β-catenin signaling pathway; Influence on epithelial-mesenchymal transition (EMT). | nih.gov |

Antimicrobial Activity Research

Antibacterial Activity Against Pathogenic Microorganisms (e.g., Multidrug-Resistant Gram-Positive and Gram-Negative Bacteria, Mycobacterium tuberculosis, Staphylococcus aureus)

Phenothiazine derivatives have demonstrated a broad spectrum of antibacterial activity against a range of pathogenic microorganisms. This includes activity against multidrug-resistant (MDR) Gram-positive and Gram-negative bacteria, as well as significant pathogens like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govnih.govresearchgate.netijnrd.orgfrontiersin.org

Studies have shown that phenothiazine derivatives, such as promethazine (B1679618), trifluoperazine, thioridazine, and chlorpromazine (B137089), can inhibit the growth of both antibiotic-sensitive and multidrug-resistant strains of Acinetobacter baumannii. nih.gov These compounds have also been found to be active against biofilm cells. nih.gov In the case of Mycobacterium tuberculosis, novel non-neuroleptic phenothiazines have been designed that show significant growth inhibition of virulent strains with Minimum Inhibitory Concentrations (MICs) ranging from 12.5-25 mg/L. nih.gov These modified phenothiazines were shown to have significant antimycobacterial activity against intracellular M. tuberculosis without displaying cytotoxicity in infected macrophages. nih.gov

Against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), phenothiazines have also shown notable activity. nih.govresearchgate.netfrontiersin.org Some derivatives have demonstrated the ability to kill intracellular MRSA at clinically relevant concentrations. nih.govresearchgate.net

Table 4: Antibacterial Activity of Phenothiazine Derivatives

| Bacterial Species | Key Findings | MIC Range | Reference |

|---|---|---|---|

| Acinetobacter baumannii (MDR) | Inhibition of growth and biofilm formation. | 0.05 to 0.6 g/L | nih.gov |

| Mycobacterium tuberculosis | Significant growth inhibition of virulent strains. | 12.5-25 mg/L | nih.gov |

| Staphylococcus aureus (MRSA) | Kills intracellular MRSA. | Not specified | nih.govresearchgate.net |

Mechanisms of Bacterial Efflux Pump Inhibition

A key mechanism contributing to the antibacterial efficacy of phenothiazines, particularly against multidrug-resistant strains, is their ability to inhibit bacterial efflux pumps. nih.govresearchgate.netnih.govstorkapp.meresearchgate.netnih.govnih.gov These pumps are transmembrane proteins that actively extrude antibiotics and other toxic substances from the bacterial cell, thereby conferring resistance.

Phenothiazines have been shown to inhibit the activity of efflux pumps in Staphylococcus aureus, including the NorA MDR efflux pump. nih.govstorkapp.meresearchgate.netnih.gov The inhibitory effect of these compounds can lead to additive or synergistic interactions when combined with common efflux pump substrates, effectively restoring the activity of conventional antibiotics. nih.govresearchgate.net The mechanism of efflux pump inhibition by phenothiazines is thought to be multifactorial, potentially involving a direct interaction with the pump itself and, to a lesser extent, a reduction in the proton motive force that powers many of these pumps. nih.govresearchgate.netnih.gov Research has also explored the role of chirality in the efflux pump inhibiting properties of N-hydroxyalkyl-2-aminophenothiazines against the AcrAB-TolC system in Escherichia coli. nih.gov

Strategies for Enhanced Bacterial Uptake via Siderophore Conjugation

To overcome the challenge of bacterial membrane permeability and enhance the uptake of phenothiazines, researchers have explored the strategy of siderophore conjugation. nih.govresearchgate.net Siderophores are small, high-affinity iron-chelating molecules secreted by bacteria to acquire iron, an essential nutrient. nih.gov By covalently linking an antibiotic to a siderophore, the resulting conjugate can hijack the bacterium's own iron uptake systems for active transport into the cell. nih.govnih.gov

The first phenothiazine-siderophore conjugate has been designed and synthesized with the aim of improving the treatment of multidrug-resistant tuberculosis and latent TB. nih.govresearchgate.net A validated target of the parent phenothiazine is the type II NADH dehydrogenase (NDH-2), a membrane-associated respiratory enzyme essential for the growth of M. tuberculosis. nih.gov Given the membrane-associated target, a non-cleavable polyethylene (B3416737) glycol (PEG) linker was chosen to connect the phenothiazine to the siderophore, a strategy intended to enhance water solubility without compromising antibacterial activity. nih.gov This innovative approach of creating siderophore-antibiotic conjugates holds promise for extending the spectrum of activity and increasing the potency of phenothiazine-based antibacterial agents. nih.gov

Antifungal Activity against Fungal Pathogens

Phenothiazine derivatives have demonstrated broad-spectrum antifungal properties against a wide array of medically important fungi. nih.gov Research has highlighted their activity against pathogens that are often difficult to treat with existing antifungal drugs, including fluconazole-resistant Candida albicans, Candida auris, and various molds. nih.gov

Studies have identified several phenothiazine-based compounds with potent in vitro activity. For instance, derivatives have shown effectiveness against Cryptococcus neoformans, Aspergillus fumigatus, Fusarium spp., and endemic pathogens like Histoplasma capsulatum. nih.gov The mechanism of action is believed to involve the inhibition of calmodulin, a key protein in fungal cell processes. nih.gov The structural features of the phenothiazine molecule, such as substitutions at specific positions, significantly influence their antifungal potency. nih.govconicet.gov.ar For example, compounds with a trifluoromethyl group have shown improved anti-cryptococcal activity compared to those with a chloro substitution. nih.gov

| Fungal Pathogen | Phenothiazine Derivative | Minimum Inhibitory Concentration (MIC) (μg/mL) | Source |

|---|---|---|---|

| Saccharomyces cerevisiae | 2-trifluoromethyl-10-(4-aminobutyl)phenothiazine | 0.4 | ncats.ioabsin.net |

| Trichophyton mentagrophytes | 2-trifluoromethyl-10-(4-aminobutyl)phenothiazine | 1.5 | ncats.ioabsin.net |

| Cryptococcus neoformans | Fluphenazine | 8 | nih.gov |

Antiviral Activity against Viral Agents

The phenothiazine class of compounds has been identified as having significant antiviral effects, particularly against various coronaviruses. nih.gov In vitro screening of FDA-approved drugs revealed that multiple phenothiazine derivatives, including chlorpromazine, fluphenazine, and promethazine, inhibit the replication of SARS-CoV and MERS-CoV. nih.gov Subsequent studies confirmed that these compounds also display antiviral activity against SARS-CoV-2. nih.gov

The proposed mechanism for this antiviral action involves the inhibition of viral entry into host cells. nih.govresearchgate.net Phenothiazines are thought to block clathrin-mediated endocytosis, a critical pathway for many viruses to infect cells. researchgate.net By interfering with this process, these compounds can prevent viral binding to plasma membrane receptors and subsequent replication. nih.govresearchgate.net

Phenothiazine Derivatives with Confirmed In Vitro Anti-Coronavirus Activity nih.gov

Chlorpromazine

Fluphenazine

Promethazine

Thiethylperazine

Antiparasitic Activity (e.g., Antimalarial, Antifilarial, Trypanocidal Effects)

Phenothiazines have a long history of use as anthelmintic agents in livestock and have been investigated for broader antiparasitic applications. ncats.iowikipedia.org Research has demonstrated their effectiveness against a range of parasites, including those responsible for malaria, filariasis, and trypanosomiasis. nih.govnih.govnih.gov

In the context of malaria, novel phenothiazine compounds have been shown to inhibit the growth of both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov The antimalarial activity appears to be linked to the inhibition of β-haematin formation, a process essential for the parasite's survival, which is also the target of chloroquine. nih.gov Some phenothiazines have also been found to inhibit falcipain, a cysteine protease of P. falciparum. nih.gov

Studies have also explored the antifilarial and trypanocidal properties of phenothiazine derivatives. In vitro tests showed that certain derivatives had a strong effect against the infective larvae of Molinema dessetae. nih.gov A slight in vitro effect was also observed against trypanosomes, although this activity was not replicated in in vivo models. nih.gov

| Parasite | Activity Type | Key Findings | Source |

|---|---|---|---|

| Plasmodium falciparum | Antimalarial | Inhibits growth of chloroquine-sensitive and resistant strains; inhibits β-haematin formation. | nih.gov |

| Molinema dessetae | Antifilarial | Derivatives with a nitrile group at position 3 showed strong in vitro effects against infective larvae. | nih.gov |

| Trypanosoma brucei brucei | Trypanocidal | Slight effect observed in vitro with a minimum inhibitory concentration of 50 µM. | nih.gov |

Neurobiological Activity Research

Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Cholinergic, Serotoninergic, Histaminergic, Muscarinic Pathways)

Phenothiazines are well-established as modulators of various neurotransmitter systems, which forms the basis of their use as antipsychotic agents. nih.govnih.gov Their primary mechanism of action is the antagonism of dopamine (B1211576) receptors, particularly the D2 subtype, in the brain's mesolimbic pathway. auburn.edupsychopharmacologyinstitute.com This blockade is associated with the relief of positive psychotic symptoms. psychopharmacologyinstitute.com

Beyond the dopaminergic system, phenothiazines interact with a range of other neurotransmitter receptors. auburn.edu This includes varying degrees of antagonism at:

Muscarinic (Cholinergic) Receptors: This interaction can lead to anticholinergic effects. auburn.edu

Histamine-1 (H1) Receptors: Blockade of these receptors is responsible for the sedative effects of many phenothiazines. auburn.edu

Alpha-1-Adrenergic Receptors: Antagonism at these receptors can cause effects such as orthostatic hypotension. auburn.edu

Serotonergic Receptors: Interaction with serotonin (B10506) receptors can contribute to side effects like weight gain. auburn.edu

The specific binding profile for these different receptors varies between individual phenothiazine derivatives, leading to differences in their therapeutic and side-effect profiles. auburn.edu

Cholinesterase Modulatory Effects (e.g., Acetylcholinesterase and Butyrylcholinesterase Inhibition)

Phenothiazine derivatives have been identified as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govresearchgate.net This inhibitory activity makes them compounds of interest in research for neurodegenerative conditions like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic strategy. nih.gov

The nature of the inhibition can vary depending on the specific phenothiazine derivative and its concentration. Studies have shown that some compounds act as mixed inhibitors, while others display competitive inhibition kinetics. nih.govnih.gov The inhibitory potency is influenced by factors such as the compound's lipophilicity and molecular volume. nih.gov Research has also indicated that the S-oxide metabolites of some phenothiazines can be even more potent and selective inhibitors of AChE than the parent compounds. nuph.edu.ua

| Compound | Enzyme | Inhibitory Concentration (IC50) | Source |

|---|---|---|---|

| Chlorpromazine (CPM) | Acetylcholinesterase (AChE) | 11 ng/mL | nuph.edu.ua |

| Chlorpromazine S-oxide (CPM S-oxide) | Acetylcholinesterase (AChE) | 1.8 ng/mL | nuph.edu.ua |

| Promethazine (PMZ) | Acetylcholinesterase (AChE) | 17 ng/mL | nuph.edu.ua |

| Promethazine S-oxide (PMZ S-oxide) | Acetylcholinesterase (AChE) | 2.5 ng/mL | nuph.edu.ua |

Interactions with Neurotransmitter Receptors (e.g., Dopamine D2 Receptor Antagonism, CHRNA7 Ligand Binding)

The defining neurobiological activity of the phenothiazine class is the antagonism of the dopamine D2 receptor. ncats.ioabsin.netnih.gov This interaction is considered the primary mechanism for their antipsychotic effects. nih.gov The conformation of the phenothiazine molecule, particularly the side chain, allows it to mimic dopamine and block the receptor site. nih.gov The binding affinity for D2 receptors can be significantly high, though it varies among different derivatives and their metabolites. nih.gov

In addition to D2 antagonism, research has uncovered interactions with other specific neuroreceptors. For example, the phenothiazine derivative fluphenazine has been found to inhibit ligand binding to the α7 nicotinic acetylcholine receptor (CHRNA7) at a concentration of 10 μM. nih.gov This suggests that the neurobiological activity of phenothiazines may be more complex than D2 receptor blockade alone, involving modulation of the cholinergic system through multiple targets. nih.gov

Anti-inflammatory Activity Research and Mechanisms

No specific studies detailing the anti-inflammatory properties or the underlying mechanisms of action for Phenothiazine, 1-(N,N-diethylglycyl)- were found. While some phenothiazine derivatives are known to possess anti-inflammatory effects, this cannot be extrapolated to the specific compound without direct experimental evidence. nih.gov

Antioxidant Activity Research and Mechanisms of Action

Direct research assessing the antioxidant potential of Phenothiazine, 1-(N,N-diethylglycyl)- through standard assays (e.g., DPPH, ABTS, FRAP) or its mechanism as a radical scavenger or chain-breaking antioxidant is not present in the available literature. The antioxidant capacity of phenothiazines is generally attributed to the electron-rich tricyclic core, which can donate an electron or hydrogen atom to neutralize free radicals. nih.govnih.gov However, the specific activity profile for the 1-(N,N-diethylglycyl)- derivative has not been characterized.

Ferroptosis Inhibition Research

There is no available research investigating the ability of Phenothiazine, 1-(N,N-diethylglycyl)- to inhibit ferroptosis, an iron-dependent form of regulated cell death. Recent studies have identified other N10-substituted phenothiazine derivatives as potent ferroptosis inhibitors that act by preventing lipid peroxidation. nih.govgoogle.comnih.gov However, no such data exists for the specific compound requested.

Immunomodulatory Effects

The effects of Phenothiazine, 1-(N,N-diethylglycyl)- on the immune system have not been documented. Studies on other phenothiazines have shown varied effects, including the inhibition of cytokine production and modulation of lymphocyte activity, but these findings are not directly applicable to this unstudied derivative. nih.gov

Mechanistic Insights into the Biological Actions of Phenothiazine, 1 N,n Diethylglycyl

Cellular and Subcellular Target Identification and Validation through Biochemical and Cell-Based Assays

The biological activity of phenothiazine (B1677639) derivatives stems from their ability to interact with a multitude of cellular and subcellular targets. The identification of these targets has been accomplished through a combination of biochemical and cell-based assays.

Key intracellular targets for phenothiazines include regulatory proteins that are crucial for cell signaling and homeostasis. One of the most well-documented targets is Calmodulin (CaM) , a ubiquitous calcium-binding protein that modulates the activity of numerous enzymes. plos.orgnih.gov Biochemical assays, such as those measuring the inhibition of CaM-dependent phosphodiesterase activation, have been instrumental in validating this interaction. drexel.edu

Another significant target is Protein Kinase C (PKC) , a family of enzymes involved in controlling the function of other proteins through phosphorylation. nih.gov The inhibitory effects of phenothiazines on PKC have been demonstrated in various studies. More recently, specific phenothiazine analogs have been identified as potent inhibitors of other kinases, such as human tousled-like kinases (TLKs) , which are involved in DNA repair and replication. rsc.org

Cell-based assays have further validated these targets and revealed others. For instance, the ability of phenothiazine derivatives to inhibit the 3D-spheroid formation of cancer cells provides cellular evidence of their impact on targets like CaM and the tumor suppressor protein phosphatase 2A (PP2A) . plos.org Additionally, some derivatives have been shown to target Histone Deacetylase 6 (HDAC6) , a cytoplasmic enzyme involved in processes like cell motility. nih.gov Phenothiazines also target structural proteins essential for cellular processes; a key example is dynamin , a GTPase required for clathrin-mediated endocytosis, which is potently inhibited by this class of compounds. nih.govresearchgate.net

Table 1: Validated Cellular Targets of Phenothiazine Derivatives

| Target Protein | Assay Type | Cellular Process | Reference(s) |

|---|---|---|---|

| Calmodulin (CaM) | Biochemical (Enzyme Activation) | Calcium Signaling, Cell Cycle | plos.orgdrexel.edu |

| Protein Kinase C (PKC) | Biochemical (Kinase Assay) | Signal Transduction | nih.gov |

| Dynamin | Biochemical (GTPase Assay) | Endocytosis, Vesicular Trafficking | nih.gov |

| Tousled-like Kinase (TLK) | Biochemical, Cell-based | DNA Repair, Chromosome Integrity | rsc.org |

| Protein Phosphatase 2A (PP2A) | Cell-based (Spheroid Formation) | Signal Transduction, Tumor Suppression | plos.orgnih.gov |

| Cholinesterases (AChE/BChE) | In Silico, In Vitro | Neurotransmission | nih.gov |

Elucidation of Molecular Interactions with Key Biological Receptors, Enzymes, and Ion Channels

The polypharmacology of phenothiazines is a result of their molecular structure, which allows for interaction with a diverse array of biological macromolecules.

Receptors: The classical targets of phenothiazine antipsychotics are neurotransmitter receptors. They are well-known antagonists of dopamine (B1211576) receptors (primarily D2) and also show activity at serotonin (B10506) receptors . nih.govwikipedia.org These interactions are central to their neuroleptic effects. In silico and in vitro studies have also identified cholinesterases as common targets for phenothiazine derivatives, indicating a broader impact on cholinergic signaling. nih.gov

Enzymes: The interaction with Calmodulin (CaM) is a hallmark of many phenothiazine derivatives. This binding is Ca²⁺-dependent and involves both hydrophobic interactions between the tricyclic phenothiazine nucleus and nonpolar regions of CaM, as well as electrostatic interactions between the positively charged amino group on the side chain and negatively charged residues on the protein. drexel.edupopline.orgnih.gov This binding prevents CaM from activating its downstream targets, such as Ca-ATPase. nih.gov

Phenothiazines with an aliphatic amine chain on the N-10 position are also effective inhibitors of NADPH oxidases (NOXs) , a family of enzymes that generate reactive oxygen species (ROS). nih.gov This inhibition is crucial for their redox-modulating effects. Studies indicate that the N-substitution is essential for this activity. nih.gov

Ion Channels: Phenothiazines directly modulate the function of ion channels. They have been shown to inactivate Ca²⁺ channels , which, in concert with their effects on membrane integrity, contributes to the dysregulation of cellular calcium homeostasis. frontiersin.orgresearchgate.net

Impact on Cellular Signaling Transduction Pathways

Phenothiazine derivatives are potent modulators of multiple critical signaling pathways, often leading to cell death or altered cellular function.

Autophagy Modulation: Phenothiazines have a complex, context-dependent effect on autophagy. nih.govbohrium.com They can either induce or inhibit this cellular recycling process depending on the specific derivative, its concentration, and the cell type. researchgate.net Autophagy induction can occur through mTOR-dependent pathways, often linked to the inhibition of the Akt signaling cascade, or via mTOR-independent mechanisms, such as the activation of AMPK. cell-stress.com Conversely, phenothiazines can also impair autophagic flux by blocking the fusion of autophagosomes with lysosomes, which is a critical final step in the process. nih.gov

Calcium Overload: A primary effect of phenothiazines is the disruption of calcium homeostasis. Their interaction with the plasma membrane can cause a rapid and substantial influx of extracellular Ca²⁺. frontiersin.orgresearchgate.net This effect is compounded by their inhibition of the calmodulin-activated Ca²⁺-ATPase, an ion pump responsible for extruding calcium from the cell, thereby preventing the cell from managing the Ca²⁺ surge. nih.gov The resulting calcium overload can trigger various downstream events, including apoptosis.

Lysosomal Membrane Permeabilization (LMP): Due to their accumulation within lysosomes, phenothiazines can compromise the integrity of the lysosomal membrane. This leads to Lysosomal Membrane Permeabilization (LMP) , a critical event where the lysosome's contents, including potent hydrolytic enzymes like cathepsins, are released into the cytosol. researchgate.netnih.gov These released enzymes can then initiate a cascade of events leading to lysosome-dependent cell death. researchgate.netmdpi.com

Investigation of Redox Mechanisms Underlying Biological Activity

Phenothiazines exhibit a dual role in cellular redox biology, acting as both antioxidants and, under certain conditions, pro-oxidants.

The primary antioxidant mechanism involves the inhibition of key pro-oxidant enzymes. N-substituted phenothiazines are recognized as inhibitors of NADPH oxidases (NOXs) , which are a major source of cellular reactive oxygen species (ROS). nih.gov By suppressing NOX activity, these compounds can reduce oxidative stress. This mechanism is believed to contribute to their neuroprotective effects. nih.gov

However, when phenothiazine derivatives are specifically targeted to mitochondria, they can act as pro-oxidants. Their accumulation within the organelle can disrupt the electron transport chain, leading to an increase in ROS production. thieme-connect.com This elevation in mitochondrial ROS can induce oxidative damage and trigger apoptosis, a mechanism that is exploited in the development of mitochondria-targeted anticancer agents. thieme-connect.com

Enzymatic Inhibition Assays and Detailed Kinetic Analysis

Detailed kinetic studies have been performed to characterize the inhibitory mechanisms of phenothiazines against various enzymes. These assays are crucial for understanding the specific molecular interactions and for the rational design of more potent and selective inhibitors.

One of the best-characterized examples is the inhibition of dynamin . Kinetic analysis of the enzyme's GTPase activity revealed that phenothiazine-derived drugs act as lipid-competitive inhibitors . nih.govresearchgate.net This means they compete with lipids for binding to the PH domain of dynamin, thereby preventing the allosteric activation of the enzyme that is necessary for its function in membrane fission.

In the case of NADPH oxidase (NOX) inhibition, cell-free assays have demonstrated that the mechanism is likely not competitive with the enzyme's substrate, NADPH. nih.gov This suggests that phenothiazines bind to a different site on the enzyme or one of its subunits to prevent its activation or function.

Kinetic analyses have also been central to the development of novel phenothiazine analogs as potent inhibitors of human tousled-like kinases (TLKs) , identifying compounds with sub-nanomolar inhibitory activity in cellular assays. rsc.org

Table 2: Kinetic Analysis of Phenothiazine-Enzyme Interactions

| Enzyme Target | Type of Inhibition | Method of Analysis | Key Finding | Reference(s) |

|---|---|---|---|---|

| Dynamin I/II | Lipid-Competitive | GTPase Activity Assay | Inhibits lipid-stimulated GTPase activity by competing for lipid binding site. | nih.govresearchgate.net |

| NADPH Oxidase (NOX) | Non-competitive (with NADPH) | Cell-free ROS Production Assay | Inhibition is not overcome by increasing NADPH concentration. | nih.gov |

| Calmodulin-activated Ca-ATPase | Not specified | ATPase Activity Assay | Inhibition of CaM-dependent activity leads to reduced Ca²⁺ extrusion. | nih.gov |

| Tousled-like Kinase (TLK1B) | Not specified | In Vitro Kinase Assay | Identification of highly potent, sub-nanomolar inhibitors. | rsc.org |

Membrane Interactions and Modulation of Membrane Properties

The direct interaction with cellular membranes is a fundamental aspect of the biological activity of phenothiazines and underlies many of their downstream effects. frontiersin.org As cationic amphiphilic molecules, they readily intercalate into the lipid bilayer of the plasma membrane and intracellular organelles. researchgate.net

This intercalation profoundly disturbs the biophysical properties of the membrane. Studies using biophysical techniques and computer simulations have shown that phenothiazines can:

Increase membrane fluidity: By inserting into the bilayer, they disrupt the ordered packing of phospholipid acyl chains.

Increase membrane permeability: The disruption of lipid packing creates transient defects, making the membrane more permeable to ions like Ca²⁺. frontiersin.orgresearchgate.net

These alterations make the membrane more fragile and susceptible to rupture. nih.govnih.gov Furthermore, these effects on membrane properties can modulate the function of membrane-embedded proteins and processes. For example, by altering the lateral diffusion of phospholipids like phosphatidylserine, phenothiazines can inhibit the function of annexin proteins, which are critical for plasma membrane repair. nih.govnih.gov This sensitization of cells to membrane injury is a key component of their anticancer activity. frontiersin.org

Future Research Directions and Therapeutic Potential of Phenothiazine, 1 N,n Diethylglycyl

Strategies for Optimization of Pharmacological Profiles through Targeted Derivatization

The core structure of phenothiazine (B1677639) offers a versatile scaffold for chemical modification, allowing for the fine-tuning of its pharmacological properties. mdpi.comnih.gov Targeted derivatization of Phenothiazine, 1-(N,N-diethylglycyl)- represents a key strategy to enhance its therapeutic index, improve target specificity, and overcome potential limitations. Structure-activity relationship (SAR) studies on various phenothiazine derivatives have established that modifications at the C-2 and N-10 positions of the phenothiazine ring, as well as alterations to the side chain, can significantly impact their biological activity. nih.govnih.govjohnshopkins.eduslideshare.net

Future derivatization strategies for Phenothiazine, 1-(N,N-diethylglycyl)- could focus on several key areas:

Modification of the N,N-diethylglycyl side chain: Altering the length and branching of the alkyl groups on the terminal amine could influence receptor binding affinity and pharmacokinetic properties. Replacing the diethylamino group with other cyclic amines, such as piperazine or piperidine, has been shown to enhance the antipsychotic and anticancer activities of other phenothiazines. nih.govnih.gov

Substitution on the phenothiazine ring: Introducing electron-withdrawing groups, such as trifluoromethyl or chlorine, at the C-2 position has been demonstrated to increase the potency of phenothiazine-based drugs. nih.govnih.gov Conversely, the addition of bulky or lipophilic groups could modulate membrane permeability and cellular uptake.

Bioisosteric replacement: Replacing the sulfur atom in the phenothiazine ring with selenium to form phenoselenazine derivatives has been explored as a strategy to create novel multi-targeting agents with potential applications in neurodegenerative diseases. nih.gov

These targeted modifications, guided by computational modeling and SAR studies, could lead to the development of new analogues of Phenothiazine, 1-(N,N-diethylglycyl)- with optimized efficacy and reduced off-target effects.

Table 1: Examples of Targeted Derivatization Strategies for Phenothiazine Derivatives and Their Potential Impact

| Derivatization Strategy | Example Modification | Potential Pharmacological Impact |

| Side Chain Modification | Replacement of N,N-diethylglycyl with a piperazine moiety | Enhanced antipsychotic and anticancer activity nih.govnih.gov |

| Introduction of a hydroxyethyl group to the side chain | Increased potency nih.govnih.gov | |

| Ring Substitution | Addition of a trifluoromethyl group at the C-2 position | Greater potency compared to chlorine substitution nih.govnih.gov |

| Introduction of a nitro group on the aromatic ring | Potentially highly potent derivatives nih.gov | |

| Scaffold Modification | Replacement of sulfur with selenium (phenoselenazine) | Development of multi-targeting agents nih.gov |

Exploration of Synergistic Effects with Existing Therapeutic Agents in Preclinical Models

The combination of therapeutic agents with different mechanisms of action is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Phenothiazine derivatives have shown promise in synergistic combinations with conventional chemotherapeutic agents and other targeted therapies. nih.gov These combinations can enhance therapeutic efficacy, overcome drug resistance, and potentially reduce the required doses of individual agents, thereby minimizing toxicity.

Preclinical studies have demonstrated that certain phenothiazines can reverse multidrug resistance (MDR) by inhibiting the function of efflux pumps like P-glycoprotein. nih.gov This suggests that Phenothiazine, 1-(N,N-diethylglycyl)- could be investigated as a chemosensitizer in combination with standard cancer drugs. For instance, studies on fluphenazine (B1673473) have shown that its combination with simvastatin could enhance COX-2 inhibitory activity and sensitivity to doxorubicin in colon adenocarcinoma cell lines. nih.gov Similarly, promethazine (B1679618) has exhibited chemosensitizing activity when combined with vincristine or doxorubicin in breast cancer cell lines. nih.gov

Future preclinical research should explore the synergistic potential of Phenothiazine, 1-(N,N-diethylglycyl)- with a range of existing drugs, including:

Conventional chemotherapeutics: Investigating its ability to enhance the cytotoxicity of drugs like doxorubicin, paclitaxel, and cisplatin (B142131) in various cancer cell lines and animal models.

Targeted therapies: Exploring combinations with kinase inhibitors or monoclonal antibodies to target specific oncogenic pathways more effectively.

Immunotherapies: Assessing whether it can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors.

These studies would necessitate the use of in vitro cell-based assays and in vivo animal models to evaluate the nature of the drug interactions (synergistic, additive, or antagonistic) and to elucidate the underlying molecular mechanisms.

Development of Selective and Bioavailable Derivatives for Specific Therapeutic Applications

A significant challenge in drug development is achieving target selectivity to maximize therapeutic effects while minimizing off-target toxicities. While the polypharmacology of phenothiazines contributes to their diverse biological activities, it can also lead to undesirable side effects. frontiersin.orgnih.gov The development of derivatives of Phenothiazine, 1-(N,N-diethylglycyl)- with enhanced selectivity for specific molecular targets is a critical future direction.

For example, if the primary therapeutic goal is anticancer activity, derivatization efforts could focus on modifications that increase affinity for cancer-specific targets while reducing binding to dopamine (B1211576) and serotonin (B10506) receptors, which are associated with the antipsychotic effects and potential neurological side effects of many phenothiazines. frontiersin.org Recent research has described the development of novel N-benzyl-linked fluphenazine derivatives with improved anti-fungal activity and reduced dopamine receptor antagonism. frontiersin.org This approach of decoupling desired therapeutic effects from off-target activities could be applied to Phenothiazine, 1-(N,N-diethylglycyl)-.

Furthermore, optimizing bioavailability is crucial for ensuring that a drug reaches its target tissue in sufficient concentrations. Strategies to improve the bioavailability of phenothiazine derivatives include:

Prodrug approaches: Designing inactive precursors that are metabolized into the active drug in vivo, potentially improving absorption and distribution.

Formulation strategies: Utilizing drug delivery systems such as nanoparticles or liposomes to enhance solubility, stability, and targeted delivery.

Structural modifications: Altering lipophilicity and other physicochemical properties through derivatization to improve membrane permeability and reduce first-pass metabolism.

By focusing on both selectivity and bioavailability, researchers can develop derivatives of Phenothiazine, 1-(N,N-diethylglycyl)- that are tailored for specific therapeutic applications with an improved safety profile.

Application of Drug Repurposing Paradigms for Novel Therapeutic Indications